PROTAC IRAK4 degrader-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC IRAK4 degrader-6 is a potent and selective compound designed to degrade interleukin-1 receptor-associated kinase 4 (IRAK4).
準備方法
The synthesis of PROTAC IRAK4 degrader-6 involves the conjugation of an IRAK4-binding ligand to a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can selectively bind to IRAK4.
Synthesis of CRBN-binding ligand: This involves the preparation of a small molecule that can selectively bind to CRBN.
Linker attachment: The two ligands are connected via a linker to form the final PROTAC molecule
Industrial production methods for this compound are still under development, but they generally involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high yield and purity .
化学反応の分析
PROTAC IRAK4 degrader-6 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of IRAK4, facilitated by the recruitment of CRBN.
Binding interactions: The compound forms non-covalent interactions with both IRAK4 and CRBN, which are essential for its function.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to IRAK4.
E3 ubiquitin ligase: An enzyme that facilitates the transfer of ubiquitin to IRAK4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids .
科学的研究の応用
PROTAC IRAK4 degrader-6 has several scientific research applications, including:
作用機序
PROTAC IRAK4 degrader-6 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of IRAK4, tagging it for degradation by the proteasome. The degradation of IRAK4 disrupts its role in the myddosome complex, which is essential for the activation of downstream signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This ultimately leads to a reduction in the production of proinflammatory cytokines .
類似化合物との比較
PROTAC IRAK4 degrader-6 is unique in its ability to selectively degrade IRAK4, whereas traditional IRAK4 inhibitors only block its kinase activity. Similar compounds include:
IRAK4 kinase inhibitors: These compounds inhibit the kinase activity of IRAK4 but do not degrade the protein, limiting their efficacy in certain contexts.
This compound stands out due to its dual ability to inhibit both the kinase activity and scaffolding function of IRAK4, providing a more comprehensive approach to modulating IRAK4 activity .
特性
分子式 |
C42H41F3N12O8 |
---|---|
分子量 |
898.8 g/mol |
IUPAC名 |
N-[3-carbamoyl-1-[4-[5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]pentylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C42H41F3N12O8/c43-42(44,45)22-51-31-19-24(13-16-49-31)39-53-29(21-65-39)37(61)52-28-20-56(55-34(28)35(46)59)25-9-7-23(8-10-25)36(60)50-15-3-1-2-14-47-17-18-48-27-6-4-5-26-33(27)41(64)57(40(26)63)30-11-12-32(58)54-38(30)62/h4-10,13,16,19-21,30,47-48H,1-3,11-12,14-15,17-18,22H2,(H2,46,59)(H,49,51)(H,50,60)(H,52,61)(H,54,58,62) |
InChIキー |
AFCBPOSVCVAUDT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCCCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。